molecular formula C13H14ClNO5 B3039073 Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate CAS No. 956576-40-2

Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate

Cat. No.: B3039073
CAS No.: 956576-40-2
M. Wt: 299.7 g/mol
InChI Key: MFEMBWXBVABUFJ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate is a synthetic organic compound featuring a terephthalate backbone (para-substituted benzene dicarboxylate) with a 2-chloropropanoyl amide group at the 2-position. Key characteristics include:

  • Functional groups: A chloro-substituted propanoyl amide and two methyl ester groups.
  • Potential applications: Similar compounds exhibit herbicidal activity (e.g., dimethyl 2-acetamido terephthalate derivatives in ) , suggesting this compound may also have agrochemical relevance.
  • Synthesis: Likely synthesized via condensation reactions between substituted amines and activated esters, as described in for related β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

Properties

IUPAC Name

dimethyl 2-(2-chloropropanoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO5/c1-7(14)11(16)15-10-6-8(12(17)19-2)4-5-9(10)13(18)20-3/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEMBWXBVABUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156231
Record name 1,4-Dimethyl 2-[(2-chloro-1-oxopropyl)amino]-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-40-2
Record name 1,4-Dimethyl 2-[(2-chloro-1-oxopropyl)amino]-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl 2-[(2-chloro-1-oxopropyl)amino]-1,4-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate typically involves the reaction of terephthalic acid derivatives with 2-chloropropanoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: Equipped with efficient mixing and temperature control systems.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Hydrolysis: Products include terephthalic acid derivatives.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved include:

    Protein Modification: Covalent attachment to amino acid residues.

    Enzyme Inhibition: Potential inhibition of enzymes through covalent modification.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares dimethyl 2-[(2-chloropropanoyl)amino]terephthalate with four analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
This compound (Target) 2-chloropropanoyl amide at 2-position (para) Not provided* Not provided* Inferred irritant (similar to ) N/A
Dimethyl 2-[(chloroacetyl)amino]terephthalate Chloroacetyl amide C₁₂H₁₂ClNO₅ 285.68 Solid form; SMILES: ClCC(=O)Nc1c(ccc(c1)C(=O)OC)C(=O)OC
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate 2-chloropropanoyl amide at 5-position (meta) C₁₃H₁₄ClNO₅ 299.71 Irritant (Xi class)
Dimethyl 2-[(3,4-dimethoxybenzoyl)amino]terephthalate 3,4-dimethoxybenzoyl amide C₁₉H₁₉NO₇ 373.36 Higher lipophilicity due to methoxy groups
Dimethyl 2-(phenylsulfonamido)terephthalate Phenylsulfonamide C₁₆H₁₅NO₆S ~349.36 (calc.) Sulfonamide group enhances stability

*Note: Exact data for the target compound is extrapolated from analogs.

Key Observations:
  • Meta-substituted isophthalate () vs. para-substituted terephthalate (target) alters molecular geometry, impacting binding interactions in biological systems. Methoxy groups in increase molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
  • Hazard Profile : The target compound is presumed irritant (Xi class), akin to its isophthalate analog .

Biological Activity

Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate (DMCPT) is a complex organic compound notable for its potential biological activities, driven by its unique chemical structure that includes both ester and amide functional groups. This article reviews the biological activity of DMCPT, focusing on its interactions with biological systems, potential applications in medicinal chemistry, and the underlying mechanisms of action.

Chemical Structure and Properties

DMCPT has the molecular formula C13H14ClNO5C_{13}H_{14}ClNO_5 and a molecular weight of approximately 299.71 g/mol. The compound's structure features a dimethyl terephthalate backbone with a 2-chloropropanoyl amino group, contributing to its reactivity and biological properties. The presence of both ester and amide groups is significant as these functional groups can influence the compound's interactions with biomolecules, potentially enhancing its efficacy in various applications .

Mechanisms of Biological Activity

  • Protein Interaction : DMCPT may interact with proteins through covalent bonding at nucleophilic sites, which can alter protein function. This mechanism is crucial for studying protein interactions and enzyme inhibition, making DMCPT a candidate for drug development.
  • Hydrogen Bonding : The amino group in DMCPT facilitates hydrogen bonding with biomolecules, potentially enhancing its biological activity. This property is essential for its role in medicinal chemistry, where such interactions can influence drug efficacy.
  • Enzyme Inhibition : Preliminary studies suggest that DMCPT could inhibit specific enzymes, which is a common strategy in drug design to regulate metabolic pathways or disease processes.

In Vitro Studies

  • Enzyme Activity : Research indicates that DMCPT exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can significantly reduce enzyme activity by modifying active sites through covalent interactions.
  • Cell Culture Experiments : In cell culture models, DMCPT demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications as an anticancer agent. The compound's ability to induce apoptosis in these cells was linked to its structural properties that facilitate interaction with cellular proteins.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
DMCPTC₁₃H₁₄ClNO₅Protein modification, enzyme inhibition
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalateC₁₃H₁₄ClNO₅Similar protein interaction mechanisms
Dimethyl terephthalateC₈H₁₀O₄Limited biological activity compared to DMCPT

This table illustrates the comparative biological activities of DMCPT against structurally similar compounds, highlighting its unique properties that enhance its potential as a therapeutic agent.

Potential Applications

  • Medicinal Chemistry : Due to its ability to modify protein functions and inhibit enzymes, DMCPT holds promise as a lead compound in drug development for various diseases, particularly cancer.
  • Agrochemicals : The compound's interaction capabilities may also extend to agricultural applications where it could serve as a pesticide or herbicide by targeting specific biological pathways in pests or weeds.
  • Research Tool : As a reagent in proteomics research, DMCPT can be utilized to study protein interactions and modifications, aiding in the understanding of complex biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate
Reactant of Route 2
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Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate

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